molecular formula C8H16ClNO3 B580536 Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 1207194-49-7

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No.: B580536
CAS No.: 1207194-49-7
M. Wt: 209.67
InChI Key: UCVQOMMLLFCEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride is a chemical compound with the CAS Number: 1207194-49-7 . It has a molecular weight of 209.67 and its molecular formula is C8H16ClNO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16ClNO3 . The average mass is 209.671 Da and the monoisotopic mass is 209.081863 Da .


Physical and Chemical Properties Analysis

This compound is a solid substance . The shipping temperature is room temperature .

Scientific Research Applications

Conversion of Plant Biomass to Derivatives and Sustainable Materials

Research indicates that HMF, a derivative similar in the broader chemical category to Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, is a versatile reagent that can be produced from plant biomass, such as hexose carbohydrates and lignocellulose. HMF and its derivatives, including those with ethyl groups, are poised to become alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds have applications in the production of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The breadth of applications demonstrates the compound's versatility and its potential to contribute to sustainable industrial practices (Chernyshev, Kravchenko, & Ananikov, 2017).

Pretreatment in Photodynamic Therapy

Another study reviewed the use of pretreatment strategies to enhance the efficacy of photodynamic therapy (PDT), focusing on improving the uptake of 5-aminolaevulinic acid (ALA) and its methyl ester (MAL) for better production of protoporphyrin IX (PpIX). While not directly related to this compound, this research underscores the ongoing efforts to optimize therapeutic outcomes through chemical pretreatments, suggesting potential areas where similar compounds could be applied for medical enhancements (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Toxicity and Application of Ethyl Carbamate

A review on ethyl carbamate (EC), the ethyl ester of carbamic acid, highlights its occurrence in fermented foods and beverages and its classification as a potential carcinogen. Although EC's relevance to this compound is indirect, the focus on toxicity, production mechanisms, and strategies to minimize EC levels in food and beverages illustrates the critical balance between beneficial applications and health risks associated with chemical compounds. Such insights could inform safety assessments and applications of this compound in various domains (Weber & Sharypov, 2009).

Safety and Hazards

The safety information for Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on measures to take to avoid and respond to exposure.

Properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQOMMLLFCEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693851
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207194-49-7
Record name Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.